molecular formula C13H15NOS B12708595 1'-Ethylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one CAS No. 83962-84-9

1'-Ethylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one

Cat. No.: B12708595
CAS No.: 83962-84-9
M. Wt: 233.33 g/mol
InChI Key: MBGBKIDPKGCNDA-UHFFFAOYSA-N
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Description

1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is a complex organic compound that features a spiro linkage between a benzo©thiophene and a pyrrolidinone ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of azomethine ylides, derived from isatins and α-amino acids, to maleimides . This method allows for the formation of the spiro linkage under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents like tetrahydrofuran or dimethylformamide .

Chemical Reactions Analysis

1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one undergoes various chemical reactions, including:

Scientific Research Applications

1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism by which 1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro linkage allows for a rigid structure that can fit into specific binding sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can be compared with other spirocyclic compounds such as:

Each of these compounds shares the spiro linkage but differs in the specific rings involved, leading to unique properties and applications.

Properties

CAS No.

83962-84-9

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

1'-ethylspiro[2-benzofuran-3,2'-pyrrolidine]-1-thione

InChI

InChI=1S/C13H15NOS/c1-2-14-9-5-8-13(14)11-7-4-3-6-10(11)12(16)15-13/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

MBGBKIDPKGCNDA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC12C3=CC=CC=C3C(=S)O2

Origin of Product

United States

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